Sodium Quinoline-8-sulfonate
Overview
Description
Sodium Quinoline-8-sulfonate, also known as Sodium 8-quinolinesulfonate, is a chemical compound with the molecular formula C9H6NNaO3S . It has a molecular weight of 231.204 . It is commonly used for research purposes .
Molecular Structure Analysis
The molecular structure of Sodium Quinoline-8-sulfonate consists of a quinoline ring system, which is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .Scientific Research Applications
1. Catalyzed Remote Sulfonylation
In the realm of organic chemistry, sodium quinoline-8-sulfonate has been utilized in the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives. This process is particularly notable for generating environmentally friendly byproducts and employing sodium sulfinates as safe and stable sulfide sources. The derivatives obtained through this method are advantageous due to their reduced unpleasant odor and enhanced environmental friendliness (Xia et al., 2016).
2. Electrophilic Cyclization in Synthesis
Another significant application involves the copper-catalyzed electrophilic cyclization of N-propargylamines, where sodium sulfinates are used as green sulfonylation reagents. This protocol enables the synthesis of 3-sulfonated quinolines through a cascade transformation that includes radical addition, cyclization, and dehydrogenative aromatization under mild conditions (Li et al., 2019).
3. Metal-free Deoxygenative Sulfonylation
In a metal- and reductant-free context, sodium quinoline-8-sulfonate is used for the deoxygenative sulfonylation of quinoline N-oxides. This process is unique as sodium sulfinates serve dual roles as both a sulfonylation reagent and an activating agent. This method provides an alternative to traditional radical reactions of quinoline N-oxides (Xie et al., 2018).
4. Cu-Catalyzed Deoxygenative C2-Sulfonylation
The Cu-catalyzed deoxygenative C2-sulfonylation reaction of quinoline N-oxides, which employs sodium sulfinate as a sulfonyl coupling partner, represents another innovative application. This method involves a Minisci-like radical coupling step, resulting in sulfonylated quinoline with good chemical yields (Du et al., 2016).
5. Synthesis of Sulfonamides and Sulfonyl Esters
Sulfonamides and sulfonyl esters of quinolines, synthesized using sodium quinoline-8-sulfonate, have shown potential as non-acidic, non-steroidal anti-inflammatory agents. These compounds were evaluated for their anti-inflammatory activity and some showed promising results, offering a new avenue for anti-inflammatory drug development (Bano et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;quinoline-8-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFBDVHKAFARZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635443 | |
Record name | Sodium quinoline-8-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Quinoline-8-sulfonate | |
CAS RN |
70086-60-1 | |
Record name | Sodium quinoline-8-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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